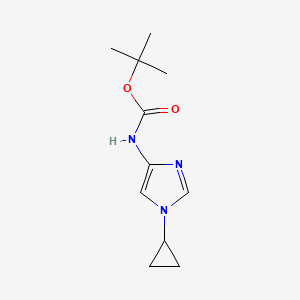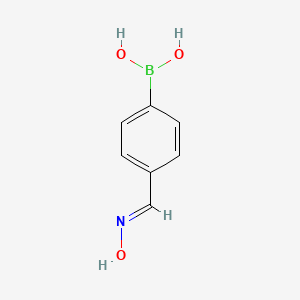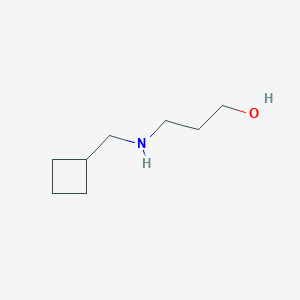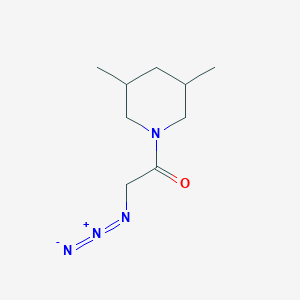
3-Fluoro-4-(5-metiltiofen-2-il)anilina
Descripción general
Descripción
3-Fluoro-4-(5-methylthiophen-2-yl)aniline, also known as FMTPA, is a novel compound that belongs to the family of aniline derivatives . It has a molecular weight of 207.27 . The distinctive feature of this molecule is the presence of a fluorine atom and a thiophene ring.
Molecular Structure Analysis
The IUPAC name for this compound is 3-fluoro-4-(5-methyl-2-thienyl)aniline . The InChI code is 1S/C11H10FNS/c1-7-2-5-11(14-7)9-4-3-8(13)6-10(9)12/h2-6H,13H2,1H3 . This indicates the presence of a fluorine atom, a methyl group, and a thiophene ring in the molecular structure.Physical and Chemical Properties Analysis
3-Fluoro-4-(5-methylthiophen-2-yl)aniline is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Química Medicinal: Propiedades Anticancerígenas
Los derivados del tiofeno, como la 3-Fluoro-4-(5-metiltiofen-2-il)anilina, se han estudiado por su potencial en el tratamiento del cáncer. La estructura única del tiofeno permite la síntesis de compuestos con una actividad farmacológica significativa. Estos compuestos pueden utilizarse en el desarrollo de nuevos fármacos que pueden ofrecer esperanza en el tratamiento de varios tipos de cáncer .
Ciencia de Materiales: Semiconductores Orgánicos
La parte del tiofeno es un componente crítico en el desarrollo de semiconductores orgánicos. Su incorporación en compuestos como la this compound puede conducir a materiales con propiedades electrónicas deseables, útiles en la fabricación de dispositivos como transistores de efecto de campo orgánico (OFET) y diodos emisores de luz orgánica (OLED) .
Química Industrial: Inhibidores de la Corrosión
En la química industrial, los derivados del tiofeno se utilizan como inhibidores de la corrosión. La estructura molecular de la this compound podría modificarse para producir recubrimientos que protejan los metales de la corrosión, extendiendo así la vida útil de la maquinaria e infraestructura industrial .
Electrónica Orgánica: Transistores de Efecto de Campo
Las propiedades electrónicas de los derivados del tiofeno los hacen adecuados para su uso en transistores de efecto de campo orgánico. Compuestos como la this compound pueden utilizarse para crear transistores de película fina que son ligeros, flexibles y tienen un bajo consumo de energía, lo cual es esencial para la próxima generación de dispositivos electrónicos .
Optoelectrónica: Diodos Emisores de Luz
En el campo de la optoelectrónica, el sistema cíclico del tiofeno es valioso para el desarrollo de diodos emisores de luz orgánica. La naturaleza rica en electrones del tiofeno permite un transporte de carga eficiente, lo cual es crucial para el rendimiento de los OLED. Compuestos como la this compound podrían utilizarse para mejorar la eficiencia y la vida útil de estos dispositivos .
Aplicaciones Farmacéuticas: Desarrollo de Fármacos
El núcleo del tiofeno está presente en varios fármacos disponibles comercialmente, lo que indica su importancia en el desarrollo de fármacos. La diversidad estructural y la actividad biológica de los derivados del tiofeno, incluida la this compound, los convierten en un recurso valioso para los químicos medicinales en la búsqueda de nuevos agentes terapéuticos .
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is swallowed, comes into contact with skin, comes into contact with eyes, or if its dust is inhaled, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-fluoro-4-(5-methylthiophen-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c1-7-2-5-11(14-7)9-4-3-8(13)6-10(9)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWAJNFUNXGGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249404-90-7 | |
| Record name | 3-fluoro-4-(5-methylthiophen-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Chloro-6-[4-(trifluoromethyl)-phenyl]nicotinonitrile](/img/structure/B1398905.png)



